2-Methoxy-4-mercaptobenzoic acid

概要

説明

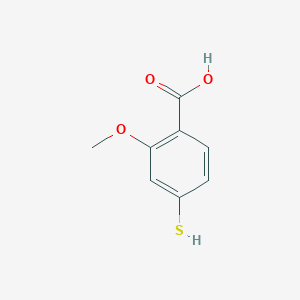

2-Methoxy-4-mercaptobenzoic acid is an organic compound characterized by the presence of a methoxy group at the second position and a mercapto group at the fourth position on a benzoic acid backbone. Its molecular formula is C8H8O3S, and it has a molecular weight of 184.21 g/mol . This compound is known for its unique chemical properties and is utilized in various scientific and industrial applications.

準備方法

Synthetic Routes and Reaction Conditions

2-Methoxy-4-mercaptobenzoic acid can be synthesized through a multi-step process starting from 4-amino-2-methoxybenzoic acid. The synthetic route involves the following steps :

Diazotization: 4-amino-2-methoxybenzoic acid is treated with hydrogen chloride and sodium nitrite in water at 0°C to form a diazonium salt.

Xanthate Formation: The diazonium salt is then reacted with potassium ethyl xanthogenate in water at 0-20°C for 1 hour.

Hydrolysis: The resulting xanthate is hydrolyzed with sodium hydroxide in ethanol under reflux for 7 hours. The product is then acidified with acetic acid and extracted with heptane to yield this compound with a yield of 78%.

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. These methods focus on maximizing yield and purity while minimizing production costs and environmental impact.

化学反応の分析

Types of Reactions

2-Methoxy-4-mercaptobenzoic acid undergoes various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form sulfonic acids.

Reduction: The carboxylic acid group can be reduced to form alcohols.

Substitution: The methoxy and mercapto groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.

Major Products Formed

Oxidation: Sulfonic acids.

Reduction: Alcohols.

Substitution: Various substituted benzoic acid derivatives.

科学的研究の応用

Surface Enhanced Raman Spectroscopy (SERS)

One of the primary applications of 2-Methoxy-4-mercaptobenzoic acid is in the field of surface-enhanced Raman spectroscopy (SERS). This technique utilizes the compound to enhance the Raman scattering signal of analytes, making it easier to detect and analyze them at low concentrations.

Key Studies :

- A study by Scarpitti et al. (2020) demonstrated that 4-MBA can serve as a model analyte for SERS substrates, facilitating pH determination in biological systems .

- Another research conducted by Wang and Cronin (2023) explored the use of 4-MBA for measuring local pKa values using SERS, showcasing its utility in biochemical investigations .

Nanostructure Functionalization

4-MBA is also employed in the functionalization of gold nanostructures. The thiol group (-SH) in the compound allows it to form self-assembled monolayers (SAMs) on gold surfaces, which can significantly enhance catalytic activity.

Case Study :

A study highlighted that gold nanostructures modified with 4-MBA exhibited improved catalytic properties, which could be leveraged in various chemical reactions .

Biochemical Probes

The ability of this compound to form stable complexes with metal ions makes it an effective biochemical probe. Its application extends to detecting and quantifying metal ions in biological samples.

Research Example :

In a study focusing on oligonucleotide immobilization, 4-MBA was utilized as a platform for binding nucleic acids, enhancing the sensitivity of detection methods .

Data Table: Summary of Applications

| Application Area | Description | Key References |

|---|---|---|

| Surface Enhanced Raman Spectroscopy | Enhances Raman signals for low-concentration analytes. | Scarpitti et al., 2020; Wang & Cronin, 2023 |

| Nanostructure Functionalization | Functionalizes gold nanostructures for improved catalytic activity. | ChemicalBook |

| Biochemical Probes | Detects and quantifies metal ions in biological samples. | Alves et al., 2017 |

作用機序

The mechanism of action of 2-methoxy-4-mercaptobenzoic acid involves its interaction with various molecular targets and pathways . The mercapto group can form strong bonds with metal ions, making it useful in metal ion detection and analysis. Additionally, its carboxylic acid group can participate in hydrogen bonding and other interactions, influencing its biological activity.

類似化合物との比較

2-Methoxy-4-mercaptobenzoic acid can be compared with other similar compounds, such as 4-mercaptobenzoic acid and 2-methoxybenzoic acid . These compounds share similar structural features but differ in their functional groups and chemical properties. The presence of both methoxy and mercapto groups in this compound makes it unique and versatile in various applications.

List of Similar Compounds

- 4-Mercaptobenzoic acid

- 2-Methoxybenzoic acid

- 4-Methoxybenzoic acid

生物活性

2-Methoxy-4-mercaptobenzoic acid (CAS Number: 95420-72-7) is an organic compound featuring a methoxy group and a mercapto group on a benzoic acid backbone. Its molecular formula is with a molecular weight of 184.21 g/mol. This compound has garnered attention in various fields, particularly in proteomics and sensor technology due to its unique biochemical properties.

The synthesis of this compound typically involves a multi-step process starting from 4-amino-2-methoxybenzoic acid. Key steps include:

- Diazotization : Treating 4-amino-2-methoxybenzoic acid with hydrogen chloride and sodium nitrite at low temperatures to form a diazonium salt.

- Xanthate Formation : Reacting the diazonium salt with potassium ethyl xanthogenate.

- Hydrolysis : Hydrolyzing the xanthate with sodium hydroxide in ethanol under reflux conditions.

The overall yield of this synthesis can reach approximately 78% .

Proteomics Research

This compound is widely used in proteomics for studying protein interactions and functions. It facilitates the formation of self-assembled monolayers (SAMs), which are crucial for developing surface-enhanced Raman spectroscopy (SERS) sensors. These sensors are pivotal in detecting biomolecular interactions at low concentrations, making them valuable tools in biological research .

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antibacterial properties. For instance, related compounds like 2-methoxy-4-vinylphenol have shown strong antibacterial activity against various pathogens, suggesting potential applications as bio-preservatives in food and pharmaceutical industries .

The biological activity of this compound can be attributed to its ability to interact with various biological targets through its mercapto group. This interaction can lead to the formation of disulfide bonds or other modifications that affect protein structure and function.

Pharmacokinetics

The compound is known to be soluble in DMSO, methanol, and water, which aids its application in biological assays. Its stability at -20°C further enhances its usability in laboratory settings.

Case Study: SERS Applications

In a study focusing on SERS-based detection, researchers utilized this compound as a sensing molecule. The compound's ability to form SAMs on gold nanoparticles allowed for enhanced detection of reactive oxygen species (ROS) in living cells, demonstrating its utility in real-time monitoring of cellular processes .

Comparative Analysis of Similar Compounds

A comparative analysis was conducted on the biological activities of various mercaptobenzoic acids, including their antimicrobial efficacy and interaction with proteins. The following table summarizes key findings:

| Compound Name | Antimicrobial Activity | Application Area |

|---|---|---|

| This compound | Moderate | Proteomics, SERS sensors |

| 4-Mercaptobenzoic acid | Strong | Antimicrobial agents |

| 2-Methoxy-4-vinylphenol | Strong | Bio-preservatives |

特性

IUPAC Name |

2-methoxy-4-sulfanylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3S/c1-11-7-4-5(12)2-3-6(7)8(9)10/h2-4,12H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYGIYNJFDVQSFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)S)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10400471 | |

| Record name | 2-METHOXY-4-MERCAPTOBENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10400471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95420-72-7 | |

| Record name | 2-METHOXY-4-MERCAPTOBENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10400471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。